

Chemical & Pharmacological Profile Comparison

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Compound Focus: Nifoxipam

CAS No.: 74723-10-7

Cat. No.: S1932993

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The table below summarizes the key comparative data for the two substances:

Feature	Nifoxipam	Flunitrazepam
IUPAC Name	5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1] [2]	5-(2-fluorophenyl)-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one [3]
Molecular Formula	C ₁₅ H ₁₀ FN ₃ O ₄ [1] [2]	C ₁₆ H ₁₂ FN ₃ O ₃ [3]
Molecular Weight	315.26 g/mol [1] [2]	313.4 g/mol (estimated from formula)
Molecular Structural Difference	3-hydroxy, N-desmethyl metabolite of flunitrazepam [2] [4]	1-methyl parent compound [3]
Pharmacological Activity	Active metabolite; Designer Benzodiazepine [2] [5]	Parent drug; Approved medication (in some countries) [3]
Reported Potency (Qualitative)	Less potent [5]; Strong tranquillising effects [1] [4]	Highly potent; ~10x potency of diazepam [6] [3]

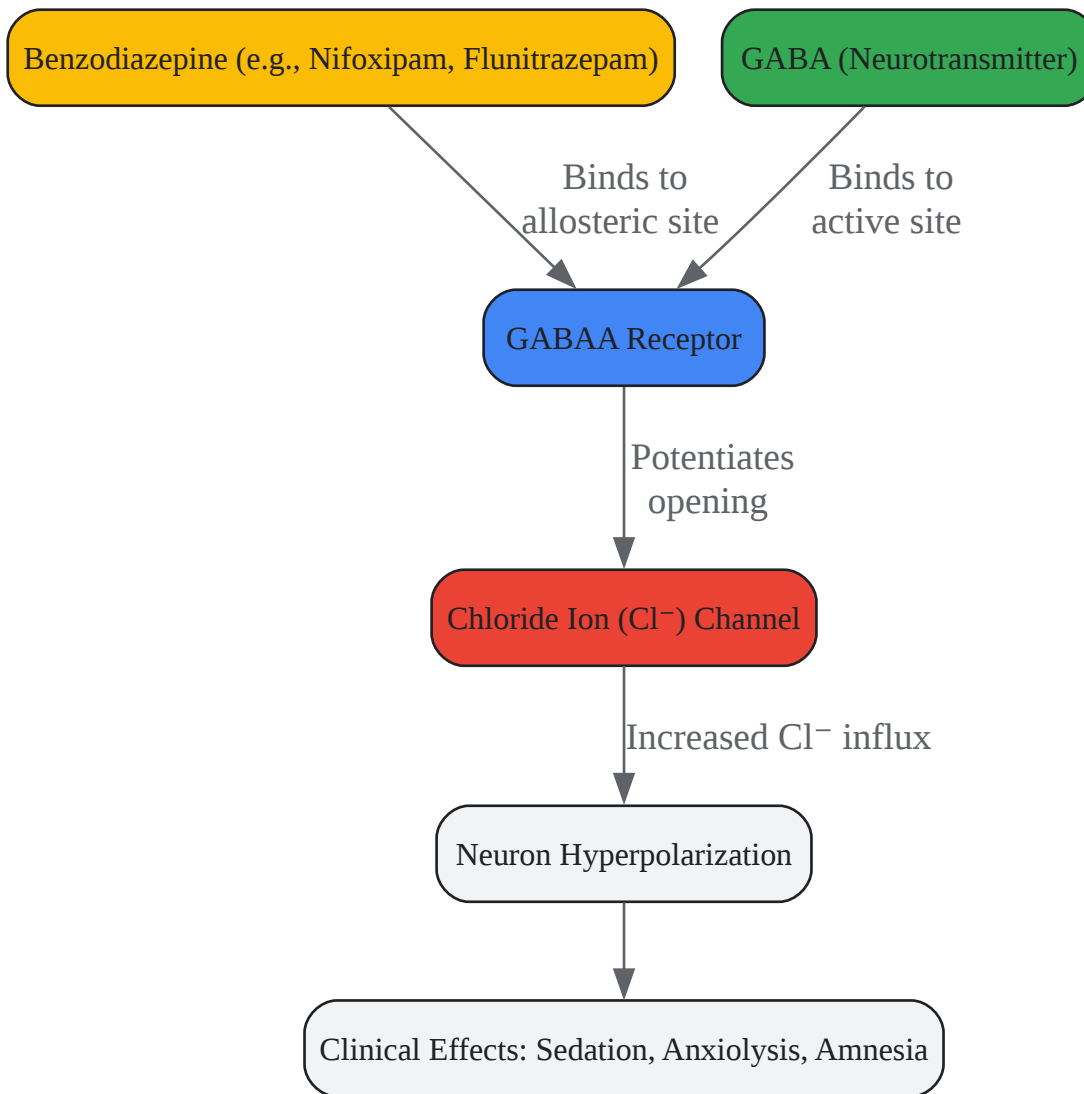
Feature	Nifoxipam	Flunitrazepam
Toxicity (Animal Data)	Much lower toxicity vs. flunitrazepam and lormetazepam in mice [1] [4]	Higher toxicity (implied by comparison) [1]
Therapeutic/Recreational Dose (Oral)	0.5 - 3 mg [2] [4]	0.5 - 2 mg [2] [6]
Common Effects	Tranquilization, sedation, amnesia, anxiety suppression [7] [4]	Heavy hypnosis, sedation, pronounced amnesia, anxiolysis [3] [5]
Legal Status (Example)	Not approved for medical use in US & much of Europe; sold as "research chemical" [7] [2]	Schedule III in US; tighter control due to notoriety as a "date rape drug" [3]

Mechanism of Action and Experimental Data

Both compounds are classified as nitrobenzodiazepines and produce their effects by binding as positive allosteric modulators to specific sites on the Gamma-Aminobutyric Acid type A (GABAA) receptor [3] [4] [5].

Receptor Binding and Signaling Pathway

The enhanced receptor opening frequency leads to increased chloride ion influx into the neuron, resulting in hyperpolarization and reduced neuronal excitability, which manifests clinically as sedation, anxiolysis, and amnesia [3] [5]. The following diagram illustrates this core mechanism:



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Key Experimental Findings and Methodologies

• Receptor Binding Kinetics (Flunitrazepam)

- **Protocol:** A foundational study investigated the kinetics of [³H]flunitrazepam binding to synaptosomal membrane-bound benzodiazepine receptors from rat cerebral cortex [8]. The experiment measured the association and dissociation rates of the radioligand at different temperatures and under the influence of GABA.
- **Key Data:** The binding was found to be biphasic (involving fast and slow components), and the dissociation rate was slowed by the presence of GABA. This provided early evidence for the complex interaction between benzodiazepines and the GABAA receptor complex [8].

- **Relative Potency in Humans (Flunitrazepam)**
 - **Protocol:** A clinical study from 1976 assessed flunitrazepam as an induction agent in 220 volunteers or patients [6].
 - **Key Data:** The study was based on the premise that flunitrazepam was **approximately 10 times as potent as diazepam (Valium)**. It noted a great individual variation in response and a slow onset of maximum soporific (sleep-inducing) effect at 90-120 seconds post-injection [6].
- **Comparative Toxicity in Animal Models (Nifoxipam)**
 - **Protocol:** While detailed methodologies are not provided in the available sources, a key differentiator noted across multiple references is the toxicity profile in mice [1] [4].
 - **Key Data:** **Nifoxipam** was reported to have "**much lower toxicity compared to lormetazepam and flunitrazepam**" in mouse studies. This is a significant quantitative finding, though the specific experimental parameters (e.g., LD50 values) are not detailed in the retrieved results.

Critical Research Gaps and Conclusions

For researchers, the most critical finding is the stark contrast in data quality and availability between these two substances.

- **Flunitrazepam** is a well-characterized pharmaceutical compound, and its pharmacology, potency, and kinetics have been studied in clinical and laboratory settings [6] [8].
- **Nifoxipam** lacks rigorous clinical trial data. Its profile is primarily assembled from its known status as an active metabolite, user reports from its use as a designer drug, and limited animal toxicity studies [2] [4] [5].

Therefore, while the available evidence suggests **nifoxipam** is a less potent and potentially less toxic benzodiazepine than flunitrazepam, these conclusions are preliminary. The absence of controlled human studies on pharmacokinetics, precise receptor affinity (K_i values), and full toxicological profile represents a significant knowledge gap that necessitates further scientific investigation.

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